BenchChemオンラインストアへようこそ!

Streptamine

aminoglycoside toxicity mutasynthesis LD50

Streptamine (scyllo-inosadiamine-1,3) is a 1,3-diaminocyclitol consisting of scyllo-inositol with hydroxy groups at positions 1 and 3 replaced by unsubstituted amino groups. It serves as the foundational aminocyclitol core that distinguishes the streptomycin family (via its guanylated derivative streptidine) from the broader 2-deoxystreptamine-based aminoglycoside class encompassing neomycin, kanamycin, gentamicin, and tobramycin.

Molecular Formula C6H14N2O4
Molecular Weight 178.19 g/mol
Cat. No. B1206204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptamine
Synonymsstreptamine
streptamine sulfate (1:1)
streptamine, (myo)-isome
Molecular FormulaC6H14N2O4
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)O)N)O)N
InChIInChI=1S/C6H14N2O4/c7-1-3(9)2(8)5(11)6(12)4(1)10/h1-6,9-12H,7-8H2/t1-,2+,3?,4+,5-,6?
InChIKeyANLMVXSIPASBFL-XGNJAFTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Streptamine CAS 488-52-8: Core Aminocyclitol Scaffold for Aminoglycoside Antibiotic Research and Mutasynthetic Engineering


Streptamine (scyllo-inosadiamine-1,3) is a 1,3-diaminocyclitol consisting of scyllo-inositol with hydroxy groups at positions 1 and 3 replaced by unsubstituted amino groups [1]. It serves as the foundational aminocyclitol core that distinguishes the streptomycin family (via its guanylated derivative streptidine) from the broader 2-deoxystreptamine-based aminoglycoside class encompassing neomycin, kanamycin, gentamicin, and tobramycin [2]. Unlike 2-deoxystreptamine (2-DOS), streptamine retains a hydroxyl group at the C-2 position, a seemingly subtle structural difference that has profound consequences for hydrogen-bonding capacity, biosynthetic enzyme recognition, and the pharmacological properties of antibiotics built upon it.

Why 2-Deoxystreptamine Cannot Substitute for Streptamine in Critical Research and Biosynthetic Applications


Although streptamine and 2-deoxystreptamine share a common scyllo-inositol-derived scaffold and superficially differ only by a single C-2 hydroxyl group, this structural nuance creates quantifiably distinct biological recognition profiles that preclude interchangeable use. In NMDA receptor pharmacology, streptamine and 2-deoxystreptamine are both inactive as isolated aminocyclitols, yet the biosynthetic machinery of aminoglycoside-producing actinomycetes discriminates sharply between them: streptamine is incorporated by Streptomyces fradiae deoxystreptamine-negative mutants to yield hybrimycins A1 and A2, whereas 2-epistreptamine yields structurally distinct hybrimycins B1 and B2 [1]. Furthermore, streptamine incorporation into Micromonospora purpurea idiotrophs produces 2-hydroxygentamicin C with approximately half the in vivo toxicity of the native gentamicin C complex—a differential pharmacological outcome unattainable with 2-deoxystreptamine as the precursor [2]. These data demonstrate that the C-2 hydroxyl group is not a passive structural ornament but an active determinant of enzyme recognition, antibiotic potency, and toxicity.

Streptamine Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement Decisions


Streptamine-Derived 2-Hydroxygentamicin C Exhibits ~50% Reduced Acute Systemic Toxicity Versus Gentamicin C Complex in Murine Model

When streptamine is fed to 2-deoxystreptamine-requiring idiotrophs of Micromonospora purpurea (the gentamicin producer), it is incorporated to yield the 2-hydroxygentamicin C complex. This streptamine-derived antibiotic complex exhibits an intravenous LD50 in mice that is approximately half that of the native gentamicin C complex—indicating substantially reduced acute systemic toxicity—while retaining broad-spectrum antibacterial activity and demonstrating greater potency against selected gentamicin C-resistant organisms [1]. In contrast, 2,5-dideoxystreptamine incorporation yielded 5-deoxygentamicins that were approximately 2.5 times more toxic than the gentamicin C complex, highlighting that the specific structural features of the aminocyclitol precursor directly and quantitatively modulate the toxicity profile of the resulting antibiotic [1].

aminoglycoside toxicity mutasynthesis LD50 drug safety gentamicin analog

Streptamine and 2-Epistreptamine Produce Structurally and Pharmacologically Distinct Antibiotic Congeners via Mutasynthesis in S. fradiae

In a landmark mutasynthetic study, a 2-deoxystreptamine-negative mutant of Streptomyces fradiae (ATCC 21401) was supplemented with either streptamine or 2-epistreptamine. Streptamine incorporation yielded two distinct antibiotics—hybrimycins A1 and A2—while 2-epistreptamine, the C-2 epimer of streptamine, produced an entirely different antibiotic pair—hybrimycins B1 and B2 [1][2]. The four hybrimycins were structurally characterized by mass spectrometry, NMR spectroscopy, and optical rotatory measurements, confirming that the stereochemistry of the aminocyclitol precursor dictates the identity of the antibiotic product. All four hybrimycins exhibited antibiotic activity, but the specific spectrum, potency, and ribosomal binding characteristics differed as a function of the aminocyclitol core [1]. This established the foundational principle that aminocyclitol stereochemistry is a critical determinant of aminoglycoside antibiotic pharmacology.

mutasynthesis hybrimycin biosynthetic engineering Streptomyces fradiae neomycin analog

Isolated Streptamine Lacks NMDA Receptor Modulatory Activity: Differentiating Aminocyclitol Safety from Parent Aminoglycoside Ototoxicity

Segal and Skolnick (1998) systematically evaluated individual aminocyclitol and aminosugar components of aminoglycoside antibiotics for their ability to modulate NMDA receptor activity—a mechanism implicated in aminoglycoside-induced cochlear ototoxicity. Streptamine, 2-deoxystreptamine, and streptidine were all tested for enhancement of [³H]dizocilpine ([³H]MK-801) binding and inhibition of [³H]ifenprodil binding at wild-type NMDA receptors from rat brain. Compared to parent aminoglycoside molecules (which are active at these receptors), none of the isolated aminocyclitols—including streptamine—were effective at either enhancing [³H]MK-801 binding or inhibiting [³H]ifenprodil [1]. Moreover, the appropriate combinations of aminosugars and aminocyclitols did not reconstitute the NMDA receptor activity of the parent aminoglycoside, indicating that the ototoxicity-linked polyamine-like action requires the intact, fully glycosylated antibiotic conformation [1]. This finding positions streptamine as a non-ototoxic building block for aminoglycoside redesign strategies.

NMDA receptor ototoxicity aminoglycoside safety polyamine pharmacology cochlear protection

Streptamine and 2-Deoxystreptamine Exhibit Comparable Substrate Kinetics for Streptomycin 6-Phosphate Phosphatase: Conserved Enzymatic Recognition with Divergent Downstream Fate

Walker and colleagues (1973) demonstrated that both streptamine and 2-deoxystreptamine, at concentrations in the millimolar range, compete effectively with water (55 M) for phosphate transfer catalyzed by streptomycin 6-phosphate phosphatase enzyme preparations from either dihydrostreptomycin 6-[³²P]phosphate or p-nitrophenyl phosphate [1]. The analogous results obtained with both aminocyclitols were mechanistically attributed to the fact that in both streptamine and 2-deoxystreptamine, a phosphate group ortho to one amino group can be para to the other amino group—a structural feature enabling comparable enzymatic phosphorylation [1]. However, none of the phosphorylated aminodeoxy-scyllo-inositol isomers formed by the phosphatase were substrates for the subsequent biosynthetic enzyme aminocyclitol 4-phosphate amidinotransferase, indicating that while both aminocyclitols are recognized by early-stage biosynthetic enzymes, they diverge in their ability to proceed through the full streptomycin biosynthetic pathway [1].

aminoglycoside biosynthesis phosphate transfer enzyme kinetics streptomycin biosynthesis substrate specificity

C-2 Hydroxyl Group of Streptamine Confers Distinct pKa and Hydrogen-Bonding Capacity Relative to the 2-Deoxystreptamine Core of Mainstream Aminoglycosides

The defining structural difference between streptamine and 2-deoxystreptamine is the presence of a hydroxyl group at the C-2 position. In 2-deoxystreptamine, this position bears a hydrogen atom, eliminating one hydrogen-bond donor/acceptor site and altering the local electronic environment of the adjacent C-1 and C-3 amino groups [1][2]. Multinuclear NMR spectroscopic determination of 2-deoxystreptamine pKa values established that its two amino groups ionize at pKa1 = 7.00 ± 0.05 and pKa2 = 9.26 ± 0.05 [3]. While experimentally determined individual pKa values for streptamine have not been reported via the same NMR methodology, the electron-withdrawing inductive effect of the C-2 hydroxyl group in streptamine is predicted to lower the pKa of the adjacent amino groups relative to 2-deoxystreptamine, potentially shifting the protonation state of streptamine at physiological pH and altering its electrostatic interaction profile with negatively charged RNA backbones [1][3]. The additional hydrogen-bonding capacity provided by the C-2 hydroxyl also enables streptamine-containing antibiotics to engage in a distinct network of interactions within the ribosomal decoding site compared to 2-deoxystreptamine-based antibiotics [2].

pKa hydrogen bonding aminocyclitol structure RNA binding physicochemical property

Streptamine Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mutasynthetic Generation of Novel Aminoglycoside Antibiotics with Reduced Toxicity Profiles

Streptamine is the aminocyclitol precursor of choice for mutasynthetic biosynthetic engineering programs using 2-deoxystreptamine-negative idiotrophs of Micromonospora purpurea or Streptomyces fradiae. The evidence demonstrates that streptamine incorporation yields 2-hydroxygentamicin C complex with approximately half the intravenous LD50 toxicity of native gentamicin C in mice while retaining broad-spectrum antibacterial activity with enhanced potency against selected resistant strains [1]. This scenario is directly supported by the quantitative toxicity differentiation presented in Section 3, Evidence Item 1, and is applicable to pharmaceutical discovery programs seeking to expand the aminoglycoside chemical space with safer clinical candidates.

Stereochemical Probe for Aminocyclitol-Biosynthetic Enzyme Substrate Specificity Studies

The demonstrated ability of streptamine—but not 2-epistreptamine—to direct the biosynthesis of hybrimycins A1 and A2 in S. fradiae mutants makes it an essential stereochemical probe for studying the substrate specificity of aminocyclitol-recognizing biosynthetic enzymes [2][3]. Researchers investigating the structural determinants of glycosyltransferase, aminotransferase, or dehydrogenase recognition in aminoglycoside gene clusters require both streptamine (scyllo-configuration) and 2-epistreptamine (myo-configuration) to dissect stereochemical requirements. This scenario is supported by Evidence Item 2 in Section 3.

Non-Ototoxic Aminocyclitol Scaffold for Cochlear-Safe Antibiotic Design

For medicinal chemistry programs targeting the development of aminoglycoside analogs with minimized ototoxicity risk, streptamine offers a mechanistically validated advantage: as an isolated aminocyclitol, it lacks NMDA receptor modulatory activity—the putative mechanism of aminoglycoside-induced cochlear hair cell death—unlike the intact parent antibiotics or the guanylated streptidine derivative found in streptomycin [4]. This safety-relevant differentiation supports the use of streptamine as the core scaffold for structure-based design of aminoglycoside analogs that retain ribosomal binding while eliminating the NMDA receptor-mediated ototoxic liability. This application scenario is grounded in Evidence Item 3 of Section 3.

Hydrogen-Bonding and Protonation-State Reference Standard for Aminoglycoside-RNA Interaction Studies

Streptamine's unique combination of 6 hydrogen-bond donors, 6 hydrogen-bond acceptors, and the electron-withdrawing C-2 hydroxyl group that modulates amino group pKa makes it a critical reference compound for biophysical studies of aminoglycoside-rRNA interactions [5][6]. When investigating the contribution of individual functional groups to ribosomal A-site binding affinity and selectivity, streptamine provides a hydrogen-bonding and electrostatic profile that is unobtainable with 2-deoxystreptamine, whose pKa values (7.00 and 9.26) have been experimentally determined [6]. This scenario is supported by Evidence Items 4 and 5 in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.